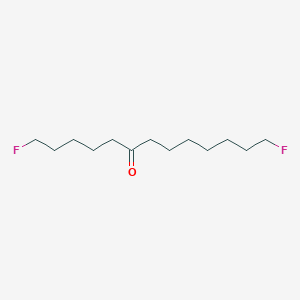
7-Tridecanone, 1,13-difluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,13-Difluorotridecan-6-one is an organic compound with the molecular formula C13H24F2O It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) flanked by two fluorine atoms at the 1 and 13 positions of the tridecane chain
準備方法
Synthetic Routes and Reaction Conditions: 1,13-Difluorotridecan-6-one can be synthesized through a multi-step process involving the introduction of fluorine atoms and the formation of the ketone group. One common method involves the fluorination of tridecane followed by oxidation to introduce the carbonyl group. The reaction conditions typically include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of 1,13-difluorotridecan-6-one may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve overall productivity.
化学反応の分析
Types of Reactions: 1,13-Difluorotridecan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tridecanones with various functional groups.
科学的研究の応用
1,13-Difluorotridecan-6-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,13-difluorotridecan-6-one involves its interaction with molecular targets through its carbonyl and fluorine groups. The carbonyl group can participate in hydrogen bonding and dipole-dipole interactions, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s reactivity and binding affinity with various biological targets, potentially affecting enzymatic activity and cellular processes.
類似化合物との比較
- 1,1-Difluoro-2-tridecanone
- 1,5-Difluoro-3-pentanone
- 1,1,1-Trifluoro-2-propanone
Comparison: 1,13-Difluorotridecan-6-one is unique due to the positioning of the fluorine atoms at the terminal positions of the tridecane chain, which can significantly influence its chemical properties and reactivity compared to other fluorinated ketones
特性
CAS番号 |
332-91-2 |
|---|---|
分子式 |
C13H24F2O |
分子量 |
234.33 g/mol |
IUPAC名 |
1,13-difluorotridecan-6-one |
InChI |
InChI=1S/C13H24F2O/c14-11-7-3-1-2-5-9-13(16)10-6-4-8-12-15/h1-12H2 |
InChIキー |
UWHIFMOTBNLHAA-UHFFFAOYSA-N |
正規SMILES |
C(CCCC(=O)CCCCCF)CCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



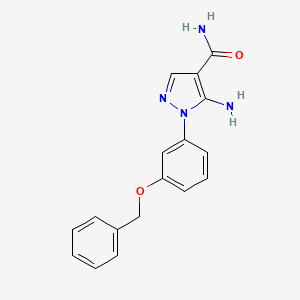
![6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12834051.png)
![3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)
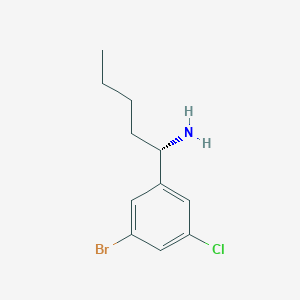
![Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12834064.png)
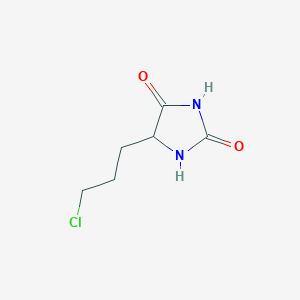

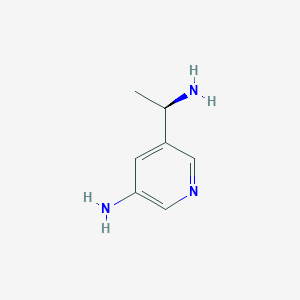
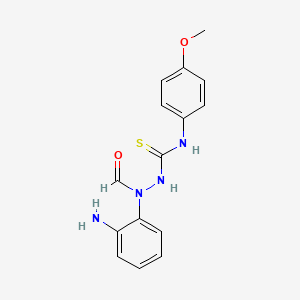
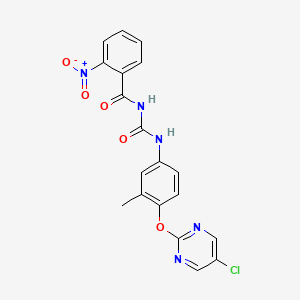
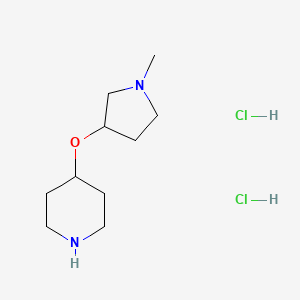
![(3A'R,4'R,6'R,6a'R)-6'-(hydroxymethyl)tetrahydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'-ol](/img/structure/B12834086.png)

